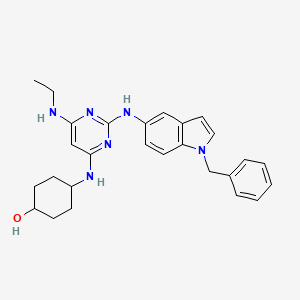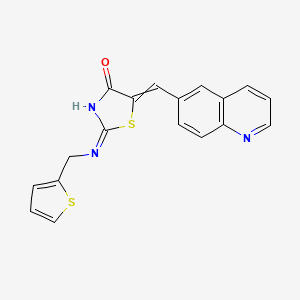![molecular formula C25H19N5O2 B10769073 N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide CAS No. 1469988-63-3](/img/structure/B10769073.png)
N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase and non-covalently to mitogen-activated protein kinase interacting kinase. This compound has shown significant potential in the study of B-cell malignancies and dengue virus .
Métodos De Preparación
The synthesis of QL-X-138 involves a structure-based drug-design approach. The compound is synthesized through a series of chemical reactions that ensure its selective binding properties. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications . Industrial production methods for QL-X-138 are not widely documented, as it is primarily used for research purposes.
Análisis De Reacciones Químicas
QL-X-138 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to alter its binding properties.
Substitution: QL-X-138 can undergo substitution reactions to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
QL-X-138 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of specific kinases and their role in various signaling pathways.
Biology: The compound is utilized to understand the mechanisms of B-cell malignancies and the inhibition of dengue virus.
Medicine: QL-X-138 is being researched for its potential therapeutic applications in treating B-cell malignancies and viral infections.
Mecanismo De Acción
QL-X-138 exerts its effects by inhibiting Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase, leading to the inhibition of B-cell receptor-mediated signaling pathways. This results in the suppression of B-cell proliferation and survival. The non-covalent binding to mitogen-activated protein kinase interacting kinase inhibits the phosphorylation of eukaryotic initiation factor 4E, which is crucial for protein synthesis and cell proliferation .
Comparación Con Compuestos Similares
QL-X-138 is unique due to its dual inhibition of Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. Similar compounds include:
PCI-32765: A selective Bruton’s tyrosine kinase inhibitor.
Cercosporamide: A selective mitogen-activated protein kinase interacting kinase inhibitor.
MK-1775: Another kinase inhibitor with different targets.
Compared to these compounds, QL-X-138 offers enhanced antiproliferative efficacy against a variety of B-cell cancer cell lines and primary patient cells .
Propiedades
Número CAS |
1469988-63-3 |
|---|---|
Fórmula molecular |
C25H19N5O2 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31) |
Clave InChI |
JMVDIGHUQAXWIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride](/img/structure/B10769022.png)
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B10769026.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B10769028.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)

![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)

![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)

![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
